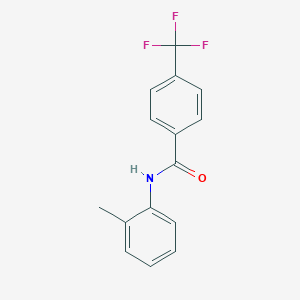

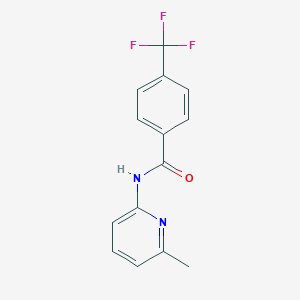

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mécanisme D'action

The mechanism of action of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and transcription factors, which regulate gene expression. This results in the activation of genes that are involved in various cellular processes, such as cell differentiation, apoptosis, and immune response. In addition, N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic pockets, thereby preventing their self-assembly into toxic oligomers and fibrils.

Biochemical and Physiological Effects

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the promotion of neurite outgrowth and synaptogenesis in neurons, and the suppression of inflammatory cytokine production in immune cells. These effects are mediated by the activation of specific genes and signaling pathways, such as the p53 pathway, the Bcl-2 family of proteins, and the NF-kappaB pathway.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity as an HDAC inhibitor, its low toxicity and good solubility in aqueous and organic solvents, and its ability to cross the blood-brain barrier and target the central nervous system. However, it also has some limitations, such as its relatively low stability under acidic and basic conditions, its susceptibility to oxidation and hydrolysis, and its potential for off-target effects on other enzymes and proteins.

Orientations Futures

There are several future directions for the research and development of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide, including the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use, the identification of novel HDAC isoform-specific inhibitors with improved selectivity and efficacy, the elucidation of the molecular mechanisms underlying its anti-cancer, neuroprotective, and anti-inflammatory effects, and the exploration of its potential applications in other fields, such as materials science and catalysis.

Méthodes De Synthèse

The synthesis of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the reaction between 2-methylbenzoic acid and 4-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an inert solvent, such as dichloromethane or tetrahydrofuran, for several hours. The resulting product is then purified by column chromatography, yielding N-(2-methylphenyl)-4-(trifluoromethyl)benzamide as a white solid.

Applications De Recherche Scientifique

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell differentiation. HDAC inhibitors have shown promising results in the treatment of various cancers, neurodegenerative diseases, and inflammatory disorders. N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of the disease.

Propriétés

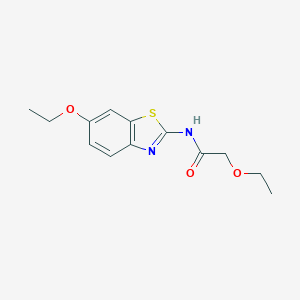

Nom du produit |

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide |

|---|---|

Formule moléculaire |

C15H12F3NO |

Poids moléculaire |

279.26 g/mol |

Nom IUPAC |

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H12F3NO/c1-10-4-2-3-5-13(10)19-14(20)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20) |

Clé InChI |

NWTPVFHELMIDRH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |

SMILES canonique |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)

![6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)

![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)

![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)